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Abstract
AS2863619 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 8

(CDK8) and Cyclin-Dependent Kinase 19 (CDK19). While its primary mechanism of action is

the inhibition of these two kinases, its most profound documented biological effect beyond this

is the induction of the transcription factor Forkhead box P3 (Foxp3). This induction effectively

converts conventional T cells into regulatory T cells (Tregs), presenting significant therapeutic

potential in immunology. This technical guide provides an in-depth overview of the known

biological targets of AS2863619, with a particular focus on its high selectivity and the signaling

pathways it modulates to induce the Treg phenotype.

Primary Biological Targets: CDK8 and CDK19
AS2863619 demonstrates high potency against its primary targets, CDK8 and CDK19. The

inhibitory concentrations (IC50) have been determined through in vitro kinase assays.

Target IC50 (nM) Assay Type

CDK8 0.61 In vitro kinase assay

CDK19 4.28 In vitro kinase assay
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Off-Target Selectivity Profile
A critical aspect of drug development is understanding a compound's selectivity. AS2863619

has been profiled against a broad panel of kinases to determine its off-target interaction profile.

Parameter Finding

Kinase Panel Size 189 kinases

Key Result

No significant off-target inhibition was observed.

Specifically, none of the 189 kinases tested

were inhibited by more than 50% at the

screening concentration.[1]

This high degree of selectivity suggests that the biological effects of AS2863619 are

predominantly mediated through the inhibition of CDK8 and CDK19.

Key Biological Process Modulated: Foxp3 Induction
in T Cells
The most significant described biological effect of AS2863619, beyond the direct inhibition of its

primary kinase targets, is the induction of Foxp3 expression in both naïve and effector/memory

T cells.[2] This process effectively converts conventional T cells (Tconv) into induced regulatory

T cells (iTregs), which have immunosuppressive functions.

Signaling Pathway of AS2863619-Mediated Foxp3
Induction
AS2863619-mediated inhibition of CDK8/19 leads to the induction of Foxp3 through the

modulation of the STAT5 signaling pathway. In activated T cells, CDK8 and CDK19 normally

phosphorylate a serine residue in the C-terminal region of STAT5, which leads to its inactivation

and subsequent repression of the Foxp3 gene. By inhibiting CDK8/19, AS2863619 prevents

this inhibitory phosphorylation of STAT5. This results in the augmented and sustained tyrosine

phosphorylation of STAT5, leading to its enhanced nuclear retention and binding to the Foxp3

gene locus, thereby activating its transcription.
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AS2863619 Signaling Pathway for Foxp3 Induction

Experimental Protocols
In Vitro Foxp3 Induction Assay
This protocol describes the general methodology for inducing Foxp3 expression in T cells using

AS2863619.
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Workflow for In Vitro Foxp3 Induction Assay

Methodology:

T Cell Isolation: Isolate conventional T cells (Tconv), for example, CD4+Foxp3- T cells, from

mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-

activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
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Cell Culture and Stimulation: Culture the isolated Tconv cells in a suitable medium

supplemented with Interleukin-2 (IL-2). Stimulate the T cells through their T cell receptor

(TCR) using anti-CD3 and anti-CD28 antibodies, typically coated on beads.

Compound Treatment: Add AS2863619 to the cell cultures at various concentrations to

determine the dose-dependent effect on Foxp3 induction.

Incubation: Incubate the cells for a period of 3 to 5 days under standard cell culture

conditions (37°C, 5% CO2).

Analysis: Harvest the cells and perform intracellular staining for the Foxp3 transcription

factor. Analyze the percentage of Foxp3-expressing cells using flow cytometry.

Kinase Selectivity Profiling (General Methodology)
The high selectivity of AS2863619 was determined using a competitive binding assay format.

While the specific details for the AS2863619 screen are not fully published, the general

principles of such an assay are outlined below.

Assay Components:
- Kinase of interest

- Immobilized ligand
- AS2863619

Incubate components Competitive Binding Occurs Wash to remove
unbound components Quantify bound kinase Result: % Inhibition
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Generalized Kinase Selectivity Profiling Workflow

Methodology:

Assay Principle: The assay measures the ability of a test compound (AS2863619) to

compete with an immobilized, active-site directed ligand for binding to a specific kinase.

Procedure: A panel of kinases is tested. For each kinase, it is incubated with the immobilized

ligand and the test compound.

Detection: The amount of kinase bound to the immobilized ligand is quantified. A reduction in

the amount of bound kinase in the presence of the test compound indicates inhibition.
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Data Analysis: The results are typically expressed as the percentage of inhibition relative to a

control (e.g., DMSO).

Conclusion
AS2863619 is a highly selective inhibitor of CDK8 and CDK19. Extensive kinase profiling has

revealed a very clean off-target profile, indicating that its biological effects are primarily

mediated through these two kinases. The most prominent and well-characterized downstream

effect is the induction of Foxp3 in T cells, driven by the modulation of STAT5 phosphorylation.

This high selectivity and potent biological activity make AS2863619 a valuable tool for studying

the roles of CDK8/19 in immune regulation and a potential therapeutic agent for autoimmune

and inflammatory diseases. Further research may yet uncover other cellular processes

regulated by the CDK8/19-STAT5 axis that are modulated by this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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